

# physical and chemical properties of 1-Chloroazulene

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## Compound of Interest

Compound Name: 1-Chloroazulene

Cat. No.: B15483606

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## In-Depth Technical Guide: 1-Chloroazulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Chloroazulene**. Due to the limited availability of specific experimental data for this compound, this guide also incorporates theoretical predictions and extrapolations from related azulene derivatives to offer a complete profile.

## Physical and Chemical Properties

**1-Chloroazulene** is an aromatic hydrocarbon with a distinctive blue or violet color, a characteristic feature of azulene derivatives. The introduction of a chlorine atom at the 1-position is expected to influence its physical and chemical properties compared to the parent azulene molecule.

Table 1: Physical and Chemical Properties of **1-Chloroazulene**

Property	Value	Source/Comment
Molecular Formula	C <sub>10</sub> H <sub>7</sub> Cl	[1][2]
Molecular Weight	162.61 g/mol	[1]
CAS Number	23306-02-7	[1]
Appearance	Expected to be a blue or violet solid	Based on the properties of other azulenes.
Melting Point	Data not available	Likely a solid at room temperature.
Boiling Point	Data not available	Expected to be higher than azulene (99 °C).
Solubility	Data not available	Expected to be soluble in nonpolar organic solvents like hexane, benzene, and chloroform, and sparingly soluble in polar solvents.
Dipole Moment	Data not available	The parent azulene has a significant dipole moment (1.08 D). The chloro substituent is expected to modify this value.

## Spectroscopic Data

Detailed experimental spectra for **1-Chloroazulene** are not readily available in the public domain. However, based on the known spectroscopic properties of azulene and its derivatives, the following characteristics can be anticipated.

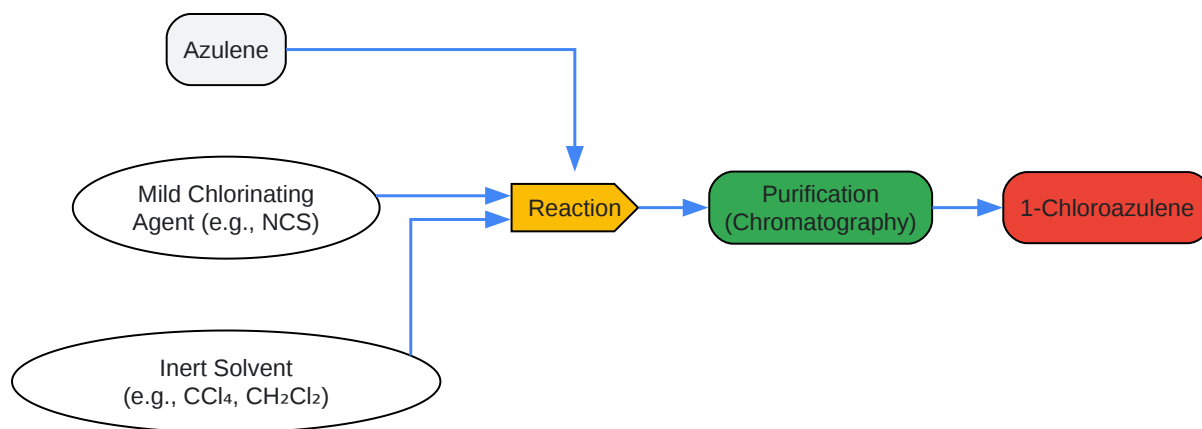
Table 2: Expected Spectroscopic Data for **1-Chloroazulene**

Technique	Expected Features
UV-Vis Spectroscopy	Multiple absorption bands in the visible and UV regions, contributing to its characteristic color. The $S_0 \rightarrow S_1$ transition is expected in the long-wavelength visible region, while more intense $S_0 \rightarrow S_2$ and other transitions will be in the UV region. The chloro substituent may cause a slight bathochromic or hypsochromic shift compared to azulene.
$^1\text{H}$ NMR Spectroscopy	A complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the seven-membered ring will be at a lower field than those on the five-membered ring. The introduction of the chlorine atom at the 1-position will deshield adjacent protons (H2 and H8).
$^{13}\text{C}$ NMR Spectroscopy	Ten distinct signals for the ten carbon atoms. The carbon atom bearing the chlorine (C-1) will be significantly shifted downfield. The chemical shifts of other carbons will also be affected by the inductive and resonance effects of the chlorine atom.
Infrared (IR) Spectroscopy	Characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 $\text{cm}^{-1}$ ), C=C stretching vibrations (around 1400-1600 $\text{cm}^{-1}$ ), and C-H out-of-plane bending vibrations. A characteristic C-Cl stretching vibration is expected in the fingerprint region (typically 600-800 $\text{cm}^{-1}$ ).

## Synthesis and Reactivity

### Synthesis

A specific, detailed experimental protocol for the synthesis of **1-Chloroazulene** is not widely published. However, a general approach would involve the direct halogenation of azulene. Due to the high reactivity of the azulene nucleus, mild chlorinating agents are preferred to avoid polysubstitution and decomposition.



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Caption: General workflow for the synthesis of **1-Chloroazulene**.

General Experimental Protocol (Hypothetical):

- **Dissolution:** Dissolve azulene in an inert, dry solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** Slowly add a solution of a mild chlorinating agent, such as N-chlorosuccinimide (NCS), to the azulene solution at a controlled temperature (e.g., 0 °C to room temperature).
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the reaction is complete, quench the reaction mixture, wash with water and brine, and dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>).

- **Purification:** Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or alumina, eluting with a nonpolar solvent system (e.g., hexane or a hexane/ethyl acetate mixture).
- **Characterization:** Characterize the purified **1-Chloroazulene** using spectroscopic methods (NMR, IR, UV-Vis) and mass spectrometry.

## Reactivity

The reactivity of **1-Chloroazulene** is governed by the electronic properties of the azulene core, which is a non-alternant aromatic hydrocarbon with a significant dipole moment. The five-membered ring is electron-rich, while the seven-membered ring is electron-deficient. The chlorine atom at the 1-position will further influence this reactivity.

Caption: Resonance and reactivity influences in **1-Chloroazulene**.

- **Electrophilic Substitution:** The electron-rich five-membered ring is susceptible to electrophilic attack. The chlorine atom is an ortho-, para-directing deactivator in benzene systems. In **1-Chloroazulene**, it is expected to direct incoming electrophiles primarily to the 3-position.
- **Nucleophilic Substitution:** The carbon atom attached to the chlorine (C-1) is a potential site for nucleophilic aromatic substitution, although this reaction may require harsh conditions or activation by other substituents.
- **Reactions of the Seven-Membered Ring:** The electron-deficient seven-membered ring is less reactive towards electrophiles but can undergo nucleophilic attack, particularly at the 4- and 8-positions.

## Biological Activity and Toxicology

Specific biological activity and toxicology data for **1-Chloroazulene** are not available. However, the biological properties of the broader class of azulene derivatives provide some insights.

- **General Biological Activities of Azulenes:** Many azulene derivatives exhibit a range of biological activities, including anti-inflammatory, anti-ulcer, antibacterial, and antioxidant properties. Some have been investigated for their potential in cancer therapy. The introduction of different functional groups can significantly modulate these activities.

- **Potential Influence of the Chloro Substituent:** The presence of a chlorine atom can impact a molecule's biological activity in several ways. It can increase lipophilicity, potentially enhancing membrane permeability and bioavailability. However, it can also introduce toxicity. Halogenated aromatic compounds can sometimes be metabolized to reactive intermediates.
- **Toxicology:** Without specific data, the toxicological profile of **1-Chloroazulene** is unknown. As with any halogenated aromatic compound, it should be handled with care, assuming potential for skin and eye irritation and systemic toxicity until proven otherwise.

Disclaimer: This guide has been compiled from the best available public information. The lack of specific experimental data for **1-Chloroazulene** necessitates a degree of extrapolation from related compounds. Researchers should independently verify any critical data and exercise appropriate caution when handling this chemical.

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## References

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)